molecular formula C15H14FN5O B5748745 N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine

Cat. No.: B5748745
M. Wt: 299.30 g/mol
InChI Key: BGRJBIBMSAFVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine is a synthetic organic compound of significant interest in medicinal chemistry research. It features a benzyloxy-benzylamino scaffold linked to a tetrazole ring, a structure that is recognized for its potential in pharmaceutical development . Compounds within this chemotype have been investigated as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a key role in regulating inflammation, vascular function, and cellular metabolism. Research indicates that PPARα agonism is a promising therapeutic strategy for conditions such as diabetic retinopathy and age-related macular degeneration, as it can ameliorate vascular leakage and neurodegeneration in model systems . The incorporation of the tetrazole group, a bioisostere for carboxylic acids, can enhance physicochemical properties such as metabolic stability and membrane permeability, making it a valuable moiety in drug design. This compound is intended for non-human research applications only, strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers can employ this chemical as a reference standard or as a building block in the synthesis and biological evaluation of novel therapeutic agents.

Properties

IUPAC Name

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-13-6-4-11(5-7-13)10-22-14-3-1-2-12(8-14)9-17-15-18-20-21-19-15/h1-8H,9-10H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJBIBMSAFVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CNC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzylamine to form the intermediate 3-[(4-fluorobenzyl)oxy]benzylamine. This intermediate is then reacted with sodium azide under suitable conditions to form the final product, this compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tetrazole-Containing Analogs

  • N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine () :
    • Structure : Combines a tetrazole ring with a biphenylmethyl group and a valeryl-valine chain.
    • Comparison : Unlike the target compound, this analog includes a peptide-like chain, enhancing solubility but reducing membrane permeability. The fluorobenzyl group in the target compound likely increases lipophilicity (LogP ~1.9–2.5 estimated) compared to the unfluorinated biphenylmethyl group here .
    • Bioactivity : Used in antihypertensive drugs (e.g., Diovan), highlighting the therapeutic relevance of tetrazoles in modulating ion channels or receptors .

Fluorobenzyl-Substituted Derivatives

  • N-(4-Fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide () :
    • Structure : Features a 4-fluorobenzyl group linked to a naphthamide-pyridine scaffold.
    • Comparison : The fluorobenzyl group here enhances binding affinity to kinases (e.g., p38α MAPK), suggesting that fluorine’s electron-withdrawing effects optimize ligand-receptor interactions. The target compound’s tetrazole may offer similar electronic modulation .
  • N-(4-Fluorobenzyl)ethane-1,2-diamine () :
    • Properties : LogP = 1.96, PSA = 38.05 Ų. The ethylenediamine chain increases polarity, contrasting with the target compound’s tetrazole, which balances polarity and lipophilicity .

Heterocyclic Amines with Bioactive Motifs

  • N-(4-Methoxybenzyl)benzo[d]thiazol-2-amine () :
    • Structure : Benzothiazole core with a 4-methoxybenzyl group.
    • Comparison : The methoxy group improves solubility (PSA = 47.2 Ų) but reduces metabolic stability compared to the target’s fluorobenzyl group. Benzothiazoles are associated with anticancer and antimicrobial activities, suggesting divergent therapeutic targets .
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () :
    • Structure : Thiadiazole ring with a chlorobenzylidene substituent.
    • Comparison : Thiadiazoles exhibit insecticidal/fungicidal activity, but the tetrazole in the target compound may offer superior metabolic resistance due to reduced susceptibility to hydrolysis .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP PSA (Ų) Key Substituents
Target Compound ~343.3* ~2.1 ~75 4-Fluorobenzyloxy, tetrazole
N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine 436.5 3.2 121 Biphenylmethyl, tetrazole
N-(4-Fluorobenzyl)ethane-1,2-diamine 168.2 1.96 38.05 4-Fluorobenzyl, ethylenediamine
N-(4-Methoxybenzyl)benzo[d]thiazol-2-amine 270.35 2.8 54.6 4-Methoxybenzyl, benzothiazole

*Estimated based on structural analogs.

Biological Activity

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine is a compound with notable potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C15H14FN5OC_{15}H_{14}FN_5O and a molecular weight of 299.3 g/mol. Its structure includes a tetraazole ring, which is known for enhancing biological activity due to its ability to mimic nucleotides and interact with biological targets. The presence of the fluorobenzyl group may also influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC15H14FN5O
Molecular Weight299.3 g/mol
Boiling Point511.8 ± 60.0 °C (Predicted)
Density1.382 ± 0.06 g/cm³ (Predicted)
pKa5.70 ± 0.10

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Intermediate : The reaction of 4-fluorobenzyl chloride with 3-hydroxybenzylamine yields the intermediate compound.
  • Tetraazole Formation : This intermediate is then treated with sodium azide to introduce the tetraazole moiety.
  • Purification : The final product is purified through crystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may act as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. For instance, it has been noted to inhibit certain kinases that are crucial for tumor growth.

The biological effects of this compound are largely attributed to its ability to bind to specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases or phosphatases, leading to altered signaling pathways.
  • Receptor Modulation : It can also interact with various receptors, potentially modifying their activity and influencing cellular responses.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • In Vitro Studies : In laboratory settings, the compound has shown promising results against cultured cancer cell lines, demonstrating reduced viability at low micromolar concentrations.
  • Animal Models : Preliminary animal studies indicate that administration of this compound leads to reduced tumor sizes compared to controls, suggesting potential for therapeutic use in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2H-tetrazol-5-yl)amine, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Coupling of 4-fluorobenzyl chloride with 3-hydroxybenzaldehyde under basic conditions (e.g., NaH/DMF) to form the ether intermediate .
  • Step 2 : Reductive amination of the aldehyde intermediate with 5-aminotetrazole using NaBH3_3CN or Pd/C-mediated hydrogenation .
  • Key Conditions : Anhydrous solvents, controlled pH (7–8), and inert atmosphere to prevent oxidation of the tetrazole ring .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorine coupling patterns, tetrazole proton absence at ~10–12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the orientation of the fluorobenzyl and tetrazole groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) or cytochrome P450, given the tetrazole’s metal-binding capacity .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., bacterial enolase or kinase ATP pockets) .
  • QSAR Studies : Correlate substituent electronegativity (fluorine) and steric effects (benzyloxy group) with bioactivity data to guide derivative design .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent models .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum content) to isolate variables .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Structural Analog Comparison : Benchmark against compounds like N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine to identify critical pharmacophores .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Forced Degradation Studies : Expose to light, heat (40–60°C), and humidity (75% RH) for 4 weeks, followed by HPLC purity checks .
  • Mutagenicity Screening : Ames II testing (e.g., TA98 and TA100 strains) to assess safety for long-term studies .

Q. What advanced techniques characterize its interactions with biological targets?

  • Methodology :

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) to immobilized enzymes .
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
  • Cryo-EM : Resolve ligand-induced conformational changes in large protein complexes (e.g., ribosomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.